Cas no 129972-90-3 (2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-)

2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-
- 129972-90-3
- CBMicro_013994
- CB08908
- Cambridge id 5213887
- 3-(3-nitrophenyl)-1-phenylprop-2-yn-1-one
- 3-(3-nitrophenyl)-1-phenyl-prop-2-yn-1-one
- DTXSID60361023
- SMSF0004593
- F79817
- 3-(3-nitrophenyl)-1-phenyl-2-propyn-1-one
- cid_1211724
- 5213-88-7
- SMR000137164
- HMS2507G04
- BIM-0014054.P001
- CHEMBL1417204
- MLS000532224
- BDBM41600
-
- インチ: InChI=1S/C15H9NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-8,11H
- InChIKey: PPFBVVKWYQVYKJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-]
計算された属性
- 精确分子量: 251.05827
- 同位素质量: 251.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- XLogP3: 3.7
じっけんとくせい
- PSA: 60.21
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMZV-250mg |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 250mg |
$197.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579412-1g |
3-(3-Nitrophenyl)-1-phenylprop-2-yn-1-one |
129972-90-3 | 98% | 1g |
¥6633.00 | 2024-08-09 | |
Aaron | AR01JMZV-500mg |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 500mg |
$318.00 | 2025-02-11 | |
Aaron | AR01JMZV-1g |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 1g |
$491.00 | 2025-02-11 |
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-に関する追加情報
Chemical Profile of 2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- (CAS No. 129972-90-3)
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-, identified by its Chemical Abstracts Service (CAS) number 129972-90-3, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a unique structural arrangement of propynone moieties and aromatic nitro-substituted phenyl groups, has garnered attention for its potential in the development of novel bioactive molecules.
The molecular structure of 2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl consists of a central propynone core, which is a derivative of acetylene with a ketone functional group. This core is further substituted with two phenyl rings, one of which is modified by a nitro group at the para position relative to the phenolic ring. Such a structural motif is highly versatile and allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both propynone and nitro-substituted aromatic rings. The presence of the nitro group introduces electrophilic characteristics to the molecule, which can be exploited in various chemical reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing more complex molecular architectures, thereby expanding the synthetic toolkit for medicinal chemists.
The nitrophenyl moiety, particularly when positioned ortho or para to other functional groups, can influence the electronic properties and reactivity of the molecule. This feature has been leveraged in the design of molecules with specific biological activities. For instance, nitroaromatic compounds have been extensively studied for their potential as antitumor agents due to their ability to induce DNA damage and interfere with cell proliferation. The incorporation of these motifs into 2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl may thus open up new avenues for drug discovery.
One of the most compelling aspects of this compound is its potential utility as a building block for more complex pharmacophores. The combination of the acetylenic triple bond and aromatic rings provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. For example, palladium-catalyzed coupling reactions can be employed to introduce additional aryl or heteroaryl groups at various positions along the molecular framework.
The reactivity of the propynone core also makes it an attractive candidate for further derivatization. This functionality can undergo additions or condensation reactions with various nucleophiles or electrophiles, leading to the formation of alcohols, ethers, or more complex heterocyclic systems. Such transformations are essential in medicinal chemistry for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In academic research circles, 2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl has been employed in studies aimed at understanding structure-activity relationships (SAR) within nitroaromatic scaffolds. Researchers have investigated how subtle changes in the substitution pattern around the phenyl rings can modulate biological activity. These studies often involve computational modeling to predict how different conformations might interact with biological targets such as enzymes or receptors.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors like benzophenone and nitrotoluene derivatives. Key steps often include Sonogashira coupling to introduce the acetylenic moiety followed by selective functionalization at other positions on the aromatic rings. The use of transition metal catalysts such as palladium complexes is common due to their ability to facilitate carbon-carbon bond-forming reactions under mild conditions.
The pharmacological potential of 2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl has not been exhaustively explored but preliminary studies suggest that it may exhibit interesting biological activities. For example, derivatives containing similar structural motifs have shown promise as inhibitors of certain kinases or as modulators of neurotransmitter receptors. Further investigation into its interactions with biological targets could uncover novel therapeutic applications.
The compound's stability under various storage conditions is another critical consideration for researchers and industrial chemists alike. Proper handling and storage protocols must be followed to prevent degradation, which could alter its chemical properties and render it unsuitable for intended applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to monitor purity and stability over time.
The role of computational chemistry in studying 2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl cannot be overstated. Molecular modeling software allows researchers to predict how this compound might behave in different environments or when interacting with biological targets. These predictions can guide experimental design by highlighting potential pitfalls or opportunities early in the discovery process.
In conclusion,2-propyn-1-one, 3-(3-nitrophenyl)-1-phenyl (CAS No. 129972-90-3) represents an intriguing compound with significant synthetic utility and potential pharmacological applications. Its unique structural features—comprising both propynone and nitro-substituted phenyl groups—make it a valuable scaffold for medicinal chemists seeking to develop novel bioactive molecules. As research continues into this area, further insights into its reactivity, biological activity,and synthetic possibilities will undoubtedly emerge, contributing to advancements across multiple disciplines within chemical biology and drug discovery.
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